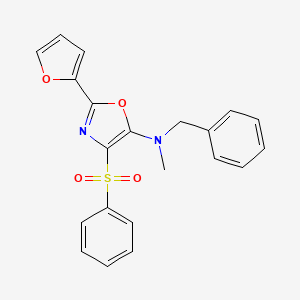

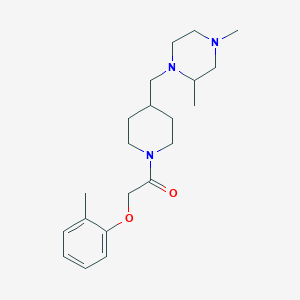

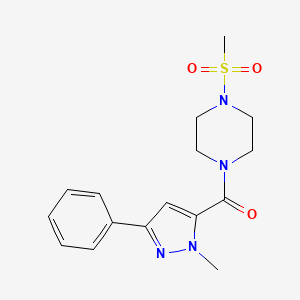

![molecular formula C21H18N2O5 B2765566 4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid CAS No. 1252560-97-6](/img/structure/B2765566.png)

4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and have a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of complex organic molecules . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Enzyme Inactivation and Mechanistic Studies

One study focused on the design of an effective mechanism-based inactivator for a zinc protease, utilizing compounds that can irreversibly inactivate enzymes through specific interactions. This research has implications for understanding enzyme function and for the development of enzyme inhibitors as therapeutic agents (Mobashery et al., 1990).

Synthesis and Characterization of Novel Compounds

Research into the synthesis of novel compounds includes the development of new classes of dopants for polyaniline, exploring the electronic properties and potential applications of these materials in electronic devices (Amarnath & Palaniappan, 2005). Another study presented the synthesis and anti-bacterial activity of specific oxadiazoles, highlighting the potential of these compounds in developing new antimicrobials (Banday, Mattoo, & Rauf, 2010).

Exploration of Prenylated Benzoic Acid Derivatives

Prenylated benzoic acid derivatives from Piper hispidum were isolated and characterized, with some showing moderate cytotoxicity. This underscores the importance of natural product research in drug discovery and development (Friedrich et al., 2005).

Future Directions

Mechanism of Action

Target of Action

It’s known that benzofuran derivatives have shown various biological activities

Mode of Action

Benzofuran derivatives have been found to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Benzofuran derivatives have been found to interact with various biochemical pathways due to their diverse biological activities

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities

properties

IUPAC Name |

4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-12-7-14-9-18(27-2)10-15(19(14)28-12)8-16(11-22)20(24)23-17-5-3-13(4-6-17)21(25)26/h3-6,8-10,12H,7H2,1-2H3,(H,23,24)(H,25,26)/b16-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQRXHCZXKPSOS-PXNMLYILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)OC)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C(=CC(=C2)OC)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

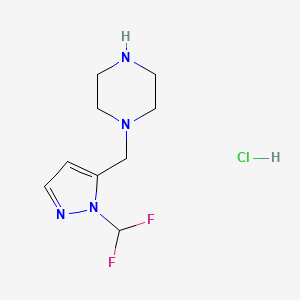

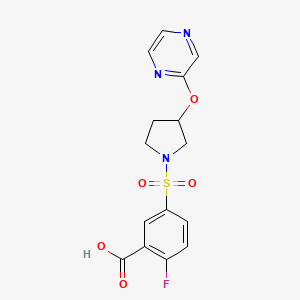

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

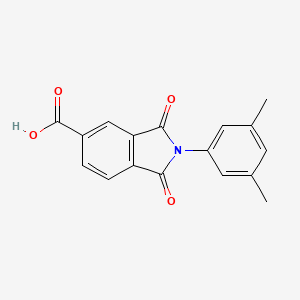

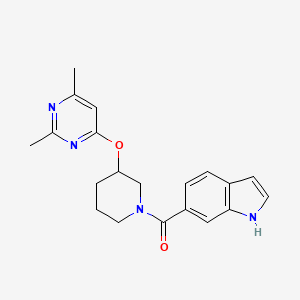

![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)

![4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2765488.png)

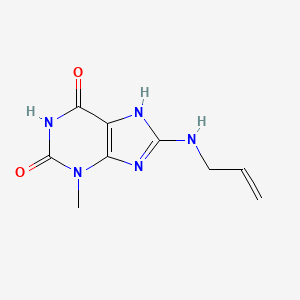

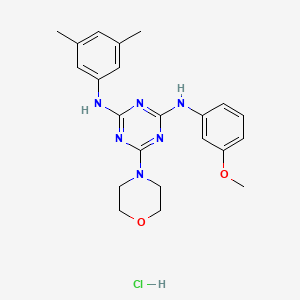

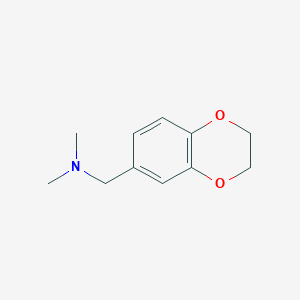

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)